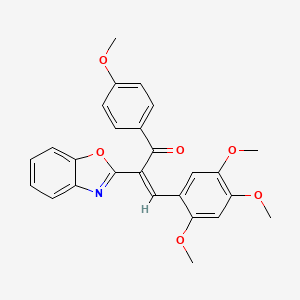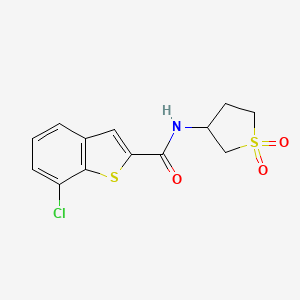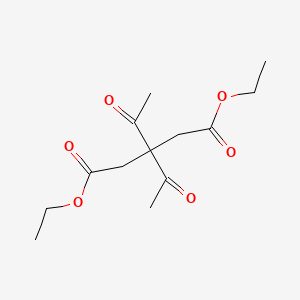![molecular formula C18H17ClN6O B12166268 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide](/img/structure/B12166268.png)
4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-Methyl-1H-indol-4-yl)butanamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination aus Triazolo-, Pyridazin- und Indol-Einheiten aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-Methyl-1H-indol-4-yl)butanamid umfasst in der Regel mehrstufige organische ReaktionenHäufig verwendete Reagenzien in diesen Reaktionen sind Chlorierungsmittel, Amine und Kupplungsreagenzien unter kontrollierten Bedingungen wie bestimmten Temperaturen und pH-Werten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Durchflusschemietechniken umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist optimiert, um Abfall zu minimieren und die Produktionskosten zu senken, während gleichzeitig strenge Qualitätskontrollstandards eingehalten werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-Methyl-1H-indol-4-yl)butanamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoff einführen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und beinhalten oft bestimmte Lösungsmittel, Temperaturen und Katalysatoren .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen vom jeweiligen Reaktionsweg ab. So kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
4-(6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-Methyl-1H-indol-4-yl)butanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, wie z. B. Antikrebs- und entzündungshemmende Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 4-(6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-Methyl-1H-indol-4-yl)butanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorsignalwege modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und beteiligten Signalwege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab .
Wirkmechanismus
The mechanism of action of 4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl-Derivate: Diese Verbindungen teilen sich den Triazolo[4,3-b]pyridazin-Kern, unterscheiden sich aber in ihren Seitenketten.
Indol-Derivate: Verbindungen mit ähnlichen Indol-Einheiten, aber unterschiedlichen Substituenten am Indolring.
Butanamid-Derivate: Verbindungen mit der Butanamid-Seitenkette, aber unterschiedlichen Kernstrukturen.
Einzigartigkeit
4-(6-Chlor-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-Methyl-1H-indol-4-yl)butanamid ist aufgrund seiner Kombination aus Triazolo-, Pyridazin- und Indol-Einheiten einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Diese einzigartige Struktur ermöglicht die Interaktion mit einer Vielzahl von molekularen Zielstrukturen, was es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche Anwendungen macht .
Eigenschaften
Molekularformel |
C18H17ClN6O |
|---|---|
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylindol-4-yl)butanamide |
InChI |
InChI=1S/C18H17ClN6O/c1-24-11-10-12-13(4-2-5-14(12)24)20-18(26)7-3-6-16-21-22-17-9-8-15(19)23-25(16)17/h2,4-5,8-11H,3,6-7H2,1H3,(H,20,26) |
InChI-Schlüssel |
MRDVXRUTWDNOLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCCC3=NN=C4N3N=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B12166185.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12166190.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12166195.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B12166199.png)




![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B12166230.png)
![Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12166236.png)
![4-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}benzamide](/img/structure/B12166255.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B12166259.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12166269.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B12166277.png)
